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Compound of Interest

Compound Name: Chlorodimethylphenylsilane

Cat. No.: B1200534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylphenylsilane (PhMe₂SiCl) is a versatile organosilicon compound widely

employed in organic synthesis. Its unique combination of steric and electronic properties makes

it a valuable reagent for a variety of transformations, most notably as a protecting group for

alcohols and as a precursor to other functionalized organosilanes. This guide provides a

comprehensive overview of its core properties, synthetic applications, detailed experimental

protocols, and safety considerations.

Core Physical and Chemical Properties
Chlorodimethylphenylsilane is a colorless to light yellow liquid that is sensitive to moisture.[1]

[2] It is miscible with many common organic solvents such as tetrahydrofuran, ether, and

hexane.[3] The silicon-chlorine bond is the primary site of reactivity, readily undergoing

nucleophilic substitution.

Data Presentation: Physical and Spectroscopic
Properties
The following table summarizes the key quantitative data for chlorodimethylphenylsilane.
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Property Value Reference(s)

Chemical Formula C₈H₁₁ClSi [4]

Molecular Weight 170.71 g/mol [5]

CAS Number 768-33-2 [5]

Appearance
Clear colorless to light yellow

liquid
[1]

Density 1.017 g/mL at 25 °C [6][7]

Boiling Point 192 - 198 °C at 760 mmHg [4][8]

80 - 84 °C at 16 mmHg [9]

Melting Point < 0 °C [3][4]

Flash Point
61 - 62 °C (141.8 - 143.6 °F) -

closed cup
[4][6][9]

Refractive Index (n²⁰/D) 1.509 [1][6]

¹H NMR (CDCl₃, 400 MHz)

δ 7.61 (m, 2H, Ar-H), 7.40-7.38

(m, 3H, Ar-H), 0.65 (s, 6H, Si-

(CH₃)₂)

[9]

¹³C NMR (CDCl₃)

δ 137.4 (ipso-C), 133.7 (ortho-

C), 130.3 (para-C), 128.1

(meta-C), 1.9 (Si-CH₃)

Predicted/Typical

IR Spectroscopy (Neat)

~3070, 2960 (C-H), 1428 (Si-

Ph), 1255 (Si-CH₃), 830 (Si-C),

~520 (Si-Cl) cm⁻¹

General Assignments[7]

Reactivity and Synthetic Applications
The primary utility of chlorodimethylphenylsilane in synthesis stems from the reactivity of the

Si-Cl bond. This bond is readily cleaved by nucleophiles, allowing for the introduction of the

phenyldimethylsilyl (PhMe₂Si-) group onto a variety of substrates.
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Key Applications:
Protecting Group for Alcohols: The most common application is the protection of alcohols as

phenyldimethylsilyl ethers.[2] These ethers are stable to a wide range of reaction conditions,

including organometallic reagents, oxidation, and reduction, but can be readily cleaved using

fluoride ions (e.g., TBAF) or acidic conditions.[10]

Enolate Trapping: It can be used to trap kinetically or thermodynamically formed enolates to

yield silyl enol ethers. These intermediates are crucial in modern organic synthesis for

regioselective alkylations and aldol reactions.

Synthesis of Allenylsilanes: Chlorodimethylphenylsilane is a key reagent in the synthesis

of enantioenriched allenylsilanes, which are valuable precursors for stereoselective

synthesis.[1][11]

Masked Hydroxy Group (Fleming-Tamao Oxidation): The phenyldimethylsilyl group can

serve as a stable surrogate for a hydroxyl group. Through a process known as the Fleming-

Tamao oxidation, the C-Si bond can be oxidatively cleaved to reveal an alcohol with retention

of configuration.

Surface Modification: It is used to modify the surfaces of materials like glass and silica,

rendering them more hydrophobic and improving their chemical resistance.[8] This is

particularly useful in the preparation of packing materials for chromatography.[4]

Silane Coupling Agents: The compound serves as a precursor for more complex silane

coupling agents that enhance adhesion between organic polymers and inorganic materials.

[8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reactivity and a typical experimental workflow

involving chlorodimethylphenylsilane.
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Core Reactivity Pathway

PhMe₂SiCl
(Chlorodimethylphenylsilane)

Silylated Product
(PhMe₂Si-Nu)

New Si-Nu bond

Chloride Salt
(e.g., LiCl, MgCl₂)

Cl⁻ displaced

Nucleophile
(e.g., R-O⁻, R-Li, R-MgX, Enolate)

Nucleophilic Attack
on Silicon
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Caption: Core reactivity of chlorodimethylphenylsilane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1200534?utm_src=pdf-body-img
https://www.benchchem.com/product/b1200534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Protection of an Alcohol

Alcohol (R-OH)
+ Base (e.g., Imidazole)

Add PhMe₂SiCl
in anhydrous solvent (e.g., DMF)

Stir at 0 °C to RT
(Monitor by TLC)

Aqueous Workup
(e.g., add water, extract with ether)

Purification
(Flash Chromatography)

Isolated Silyl Ether
(R-OSiMe₂Ph)

Click to download full resolution via product page

Caption: General workflow for the silylation of an alcohol.

Key Experimental Protocols
Detailed methodologies for common applications are provided below. All manipulations should

be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents,

as chlorodimethylphenylsilane is moisture-sensitive.[9]
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Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl
Alcohol)
This procedure outlines the formation of a phenyldimethylsilyl ether, a common protecting

group strategy.

Materials:

Benzyl alcohol (1.0 eq)

Chlorodimethylphenylsilane (1.1 eq)

Imidazole (2.2 eq)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and

dissolve it in anhydrous DMF.

Add imidazole to the solution and stir until it is fully dissolved.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add chlorodimethylphenylsilane dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.

Extract the product with diethyl ether (3x).

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution,

water, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Trapping of a Ketone Enolate
This protocol describes the formation of a silyl enol ether from a ketone, such as

cyclohexanone, by trapping a pre-formed lithium enolate.

Materials:

Diisopropylamine (1.1 eq), freshly distilled

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (1.05 eq)

Cyclohexanone (1.0 eq)

Chlorodimethylphenylsilane (1.2 eq)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Pentane or Hexane

Methodology:

LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine in

anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium

dropwise and stir for 30 minutes at -78 °C to form a solution of lithium diisopropylamide

(LDA).
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Enolate Formation: Add the ketone (e.g., cyclohexanone) dropwise to the LDA solution at -78

°C. Stir for 1 hour to ensure complete formation of the lithium enolate.

Silyl Enol Ether Formation: Add chlorodimethylphenylsilane as a solution in anhydrous

THF dropwise to the enolate solution at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 1-2 hours.

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

Extract the aqueous layer with pentane or hexane (3x).

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced

pressure to yield the crude silyl enol ether, which can be purified by distillation or

chromatography.

Protocol 3: Fleming-Tamao Oxidation of a Silyl Ether
This one-pot protocol converts a phenyldimethylsilyl group into a hydroxyl group.

Materials:

Phenyldimethylsilyl-containing substrate (1.0 eq)

Mercuric acetate (Hg(OAc)₂, 2.0 eq)

Peracetic acid (AcOOH, 30% in acetic acid)

Ethyl acetate (EtOAc)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)
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Methodology:

In a reaction vial, dissolve the substrate in the peracetic acid solution.

Add mercuric acetate in a single portion. Caution: Mercury compounds are highly toxic.

Stir the reaction vigorously for 45-60 minutes at room temperature.

Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold, stirred mixture of

saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 ratio).

Separate the layers and extract the aqueous phase with ethyl acetate and/or a

chloroform/isopropanol mixture.

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting alcohol by flash chromatography.

Safety and Handling
Chlorodimethylphenylsilane is a hazardous chemical that requires careful handling.

Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[6][9] Like

other chlorosilanes, it is destructive to the mucous membranes and the upper respiratory

tract.[3] It is also moisture-sensitive and will react with water, including atmospheric moisture,

to produce corrosive hydrogen chloride (HCl) gas.[3][9]

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume

hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile

rubber), safety goggles, a face shield, and a lab coat.[7]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

[9] The container should be kept tightly closed, preferably under a nitrogen atmosphere, to

prevent contact with moisture.[9] It is incompatible with strong oxidizing agents, strong acids,

and strong bases.[9]
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Spill & First Aid: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and

place in a suitable, closed container for disposal.[9] In case of contact with skin or eyes, flush

immediately with copious amounts of water for at least 15 minutes and seek immediate

medical attention.[9] If inhaled, move to fresh air.[9]

Safety and Handling Logic

Handling PhMe₂SiCl

Required PPE:
- Fume Hood

- Gloves
- Goggles

- Face Shield
- Lab Coat

Storage Conditions:
- Cool, Dry, Ventilated

- Tightly Closed
- Under Nitrogen

- Away from Incompatibles

Spill Occurs Skin/Eye Contact

Absorb with Inert Material
(Sand, Vermiculite)

Containerize for Disposal

Flush with Water (15+ min)
Seek Immediate Medical Attention

Click to download full resolution via product page

Caption: Key safety considerations for chlorodimethylphenylsilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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